molecular formula C25H31N3O4S B2691669 3-(4-ethoxyphenyl)-1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 958719-97-6

3-(4-ethoxyphenyl)-1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2691669
CAS RN: 958719-97-6
M. Wt: 469.6
InChI Key: HOCWKDPUVBFUDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethoxyphenyl)-1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H31N3O4S and its molecular weight is 469.6. The purity is usually 95%.
BenchChem offers high-quality 3-(4-ethoxyphenyl)-1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-ethoxyphenyl)-1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, thieno[2,3-d]pyrimidine derivatives, closely related to the compound , have been explored for their potential as therapeutic agents. These compounds have been investigated for their role as GnRH receptor antagonists, offering insights into treating reproductive diseases. The structure-activity relationship (SAR) studies highlight the significance of specific substituents for receptor binding activity, indicating the potential for these compounds to be tailored for high affinity and selectivity towards human GnRH receptors (Guo et al., 2003).

Materials Science Applications

In the realm of materials science, derivatives of thieno[2,3-d]pyrimidine have been synthesized for use as electron transport layers (ETLs) in inverted polymer solar cells (PSCs). These compounds, owing to their electron-deficient nature and planar structure, exhibit high conductivity and electron mobility. The introduction of such materials into PSCs has been shown to enhance power conversion efficiency by facilitating electron extraction and reducing exciton recombination at the active layer/cathode interface (Hu et al., 2015).

Antiviral Research

Further extending the applications of thieno[2,3-d]pyrimidine derivatives, research into their antiviral properties has been conducted. Compounds synthesized through the modification of the thieno[2,3-d]pyrimidine core have been evaluated against Hepatitis A virus (HAV) and Herpes simplex virus type-1 (HSV-1), showcasing the potential for these derivatives in antiviral therapy (El-Etrawy & Abdel-Rahman, 2010).

properties

IUPAC Name

3-(4-ethoxyphenyl)-1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O4S/c1-5-18-9-7-8-14-26(18)21(29)15-27-24-22(16(3)17(4)33-24)23(30)28(25(27)31)19-10-12-20(13-11-19)32-6-2/h10-13,18H,5-9,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCWKDPUVBFUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethoxyphenyl)-1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

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